N-(2-fluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide
Description
N-(2-fluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a heterocyclic compound featuring a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 2. This scaffold is linked to a piperazine ring, which is further connected to an acetamide moiety bearing a 2-fluorophenyl group. The 2-fluorophenyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs, while the piperazine linker could improve solubility and bioavailability .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN8O/c1-24-16-15(22-23-24)17(20-11-19-16)26-8-6-25(7-9-26)10-14(27)21-13-5-3-2-4-12(13)18/h2-5,11H,6-10H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJPQDMJVDNRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NC4=CC=CC=C4F)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on diverse research findings.
Chemical Structure
The compound features a complex structure that includes:
- A fluorophenyl group
- A triazolo-pyrimidine moiety
- A piperazine ring
This unique combination suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the triazole ring through cyclization reactions.
- Piperazine modification , which enhances solubility and biological activity.
- Acetamide formation to finalize the structure.
Recent studies have utilized microwave-assisted synthesis to improve yields and reduce reaction times, enhancing the efficiency of the process .
Anticancer Activity
Research indicates that derivatives of triazoles and pyrimidines exhibit significant anticancer properties. For instance:
- Compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values ranging from 6.2 μM to 43.4 μM .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 69e | MCF-7 | 43.4 |
| 69f | T47D | 27.3 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Studies on related compounds indicate broad-spectrum activity against bacteria and fungi .
The proposed mechanism for the anticancer activity includes:
- Inhibition of MDM2 , a protein that negatively regulates p53, leading to increased apoptosis in cancer cells .
- Interference with DNA synthesis via the triazole moiety, which may disrupt cellular replication processes.
Case Studies
- MDM2 Inhibition Study : A study highlighted a similar compound's high affinity for MDM2 (Ki < 1 nM), demonstrating its potential as an effective anticancer agent .
- Cytotoxicity Screening : Various derivatives were screened for cytotoxicity against human malignant cell lines. Notably, compound 69c exhibited potent activity against MCF-7 cells compared to standard treatments .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2-fluorophenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide typically involves the reaction of 2-fluorophenyl derivatives with piperazine and triazole moieties. The methodology often includes:
- Formation of Triazole Derivatives : The initial step involves synthesizing triazole derivatives through cyclization reactions involving azides and alkynes or other suitable precursors.
- Piperazine Integration : Piperazine rings are introduced to enhance the biological activity and solubility of the final compound.
- Acetamide Formation : The acetamide group is added to improve the compound's pharmacological properties.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit promising antimicrobial properties. A study showed that triazole derivatives possess significant activity against various bacterial strains. The incorporation of fluorine atoms has been linked to enhanced antimicrobial effectiveness due to increased lipophilicity and improved membrane penetration .
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Triazoles are known for their ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives containing piperazine and triazole rings have shown cytotoxic effects against breast cancer cells in vitro. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Case Studies
Several case studies highlight the applications of similar compounds in clinical settings:
- Triazole Derivatives Against Bacterial Infections : A study demonstrated that a series of triazole-based compounds displayed effective antibacterial activity against resistant strains of Staphylococcus aureus. The compounds were synthesized with modifications similar to those found in this compound and showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity in Preclinical Models : Another investigation focused on triazole-piperazine hybrids demonstrated significant inhibition of tumor growth in xenograft models of human cancer. The findings suggest that these compounds can serve as lead candidates for further development in cancer therapy .
Potential Applications
The diverse biological activities associated with this compound position it as a versatile candidate for drug development:
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacteria.
- Cancer Therapeutics : Formulation of anticancer drugs targeting specific pathways involved in tumor growth.
- Neuropharmacology : Exploration of potential effects on neurological disorders due to the piperazine component.
Chemical Reactions Analysis
Synthetic Routes and Key Intermediate Reactions
The compound is synthesized via sequential reactions (Figure 1):
Step 1: Formation of the triazolopyrimidine core through cyclocondensation of 4-amino-5-methyl-1,2,3-triazole with chloropyrimidine derivatives under basic conditions (K₂CO₃, DMF, 80°C).
Step 2: Piperazine substitution at the 7-position of the triazolopyrimidine via nucleophilic aromatic substitution (110°C, DMSO) .
Step 3: Acetamide coupling using 2-fluoroaniline and chloroacetyl chloride in the presence of Et₃N (room temperature, THF).
Acetamide Linker
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Hydrolysis : Under acidic (HCl, H₂O, reflux) or basic (NaOH, EtOH, 60°C) conditions, the acetamide undergoes hydrolysis to yield 2-(piperazin-1-yl)acetic acid (confirmed by LC-MS) .
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N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form tertiary amides (e.g., N-methyl derivatives) .
Piperazine Ring
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) at the secondary amine site to form N-acylpiperazines (room temperature, CH₂Cl₂).
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Quaternization : Forms stable quaternary ammonium salts with methyl triflate (MeOTf) in acetonitrile .
Triazolopyrimidine Core
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Electrophilic Aromatic Substitution : Bromination at the 5-position using NBS (AIBN catalyst, CCl₄, 70°C) .
-
Coordination Chemistry : Forms complexes with transition metals (e.g., Pd(II), Cu(II)) via the triazole nitrogen atoms, as demonstrated by X-ray crystallography in analogs .
Derivatization for Biological Optimization
Structural modifications enhance pharmacokinetic properties:
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Fluorophenyl Group : Halogen exchange (Cl/Br) via Ullmann coupling improves metabolic stability .
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Triazole N-Methylation : Reduces off-target interactions by steric hindrance (CH₃I, K₂CO₃, DMF) .
Stability and Degradation Pathways
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Photodegradation : UV exposure (254 nm) induces cleavage of the triazole-pyrimidine bond, forming 4-aminopyrimidine fragments (HPLC-MS analysis).
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Oxidative Stress : H₂O₂/Fe²⁺ generates hydroxyl radicals that oxidize the piperazine ring to N-oxide derivatives .
Comparative Reactivity with Structural Analogs
The 2-fluorophenyl group confers distinct reactivity compared to non-fluorinated analogs:
Mechanistic Insights from Biochemical Interactions
Molecular docking studies reveal:
Comparison with Similar Compounds
Key Observations:
Core Variations : The main compound and share a triazolo[4,5-d]pyrimidine core, while ’s flumetsulam uses triazolo[1,5-a]pyrimidine, altering ring fusion and electronic properties.
Substituent Effects :
- Fluorine vs. Chlorine : The 2-fluorophenyl group (main compound) offers moderate electronegativity and lipophilicity, whereas ’s 2-chlorophenyl increases steric bulk and electron-withdrawing effects .
- Linker Groups : The piperazine in the main compound enhances solubility compared to the sulfanyl () or sulfonamide () groups, which may reduce membrane permeability .
- Triazolo Substitution : A 3-methyl group (main compound) versus 3-benzyl () impacts steric hindrance and binding pocket compatibility.
Pharmacological and Physicochemical Properties
Binding Affinity and Selectivity
- The main compound’s piperazine-acetamide linkage may facilitate hydrogen bonding with target proteins, similar to acetamide derivatives in and .
- The 2-fluorophenyl group (main compound) balances lipophilicity and metabolic stability, whereas the 4-fluorobenzyl in introduces additional aromaticity, possibly altering π-π stacking interactions .
Solubility and Bioavailability
- Piperazine-containing compounds (main compound) generally exhibit higher aqueous solubility than sulfanyl or benzyl-substituted analogs (), favoring oral bioavailability.
- The 7-oxo group in introduces a ketone, which may reduce solubility compared to the unmodified triazolo-pyrimidine in the main compound .
Metabolic Stability
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Multi-step synthesis strategies involving palladium-catalyzed cross-coupling reactions or nucleophilic substitution at the piperazine nitrogen can enhance regioselectivity. For example, highlights an 11-step synthesis of a structurally similar triazolo-pyrimidine derivative, emphasizing the use of protecting groups (e.g., methoxy or nitrobenzyl) to prevent side reactions .
- Reaction condition optimization : Employ design of experiments (DoE) frameworks (e.g., factorial designs) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. advocates using statistical methods to reduce trial-and-error approaches and identify critical factors .
Q. What techniques are recommended for structural elucidation and confirmation of this compound?
Methodological Answer:
- X-ray crystallography : Utilize SHELX software (SHELXL/SHELXS) for refining crystal structures, particularly for resolving complex heterocyclic systems like the triazolo-pyrimidine core. notes SHELX’s robustness in handling small-molecule refinement, even with twinned data .
- Spectroscopic validation : Combine high-resolution mass spectrometry (HRMS) with 2D NMR (e.g., - HSQC, HMBC) to confirm connectivity. demonstrates the use of single-crystal X-ray diffraction (R factor = 0.049) coupled with NMR to validate acetamide derivatives .
Q. What pharmacological targets are plausible for this compound based on structural analogs?
Methodological Answer:
- Target prediction : Computational docking (e.g., AutoDock Vina) against kinase or GPCR targets, given the triazolo-pyrimidine moiety’s similarity to ATP-competitive inhibitors. and highlight antimicrobial and anticancer activities in related piperazine-linked acetamides, suggesting potential kinase (e.g., EGFR) or protease inhibition .
- In vitro assays : Prioritize enzyme inhibition assays (e.g., fluorescence polarization) followed by cell viability screens (MTT assays) to validate hypotheses.
Advanced Research Questions
Q. How can computational modeling accelerate reaction design for novel derivatives of this compound?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. describes ICReDD’s approach, integrating reaction path searches with experimental validation to reduce development time .
- Machine learning (ML) : Train ML models on PubChem datasets (e.g., reaction outcomes, yields) to predict optimal conditions for introducing substituents (e.g., fluorophenyl groups) .
Q. How should researchers address contradictions in biological activity data across studies?
Methodological Answer:
- Data validation : Replicate assays under standardized conditions (e.g., cell line authentication, controlled ATP concentrations). Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Meta-analysis : Use systematic review tools (e.g., PRISMA guidelines) to aggregate data from , and 17, identifying trends in structure-activity relationships (SAR) for triazolo-pyrimidine derivatives .
Q. What strategies can improve selectivity in targeting specific isoforms of enzymes (e.g., kinase subfamilies)?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model protein-ligand interactions over 100+ ns trajectories to identify key binding residues. ’s pyrido-pyrimidinone derivatives exemplify how substituent positioning (e.g., trifluoromethoxy groups) impacts isoform specificity .
- Fragment-based drug design : Screen fragment libraries to optimize the acetamide linker’s flexibility/rigidity, as seen in ’s piperazinyl-propenamide analogs .
Q. How can stability studies under physiological conditions inform formulation development?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH extremes (1–13), UV light, and oxidative stress (HO), analyzing degradation products via LC-MS. ’s piperidine-acetamide stability protocols can be adapted .
- Accelerated stability testing : Use Arrhenius kinetics (40°C/75% RH for 3–6 months) to predict shelf life, with periodic HPLC monitoring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
